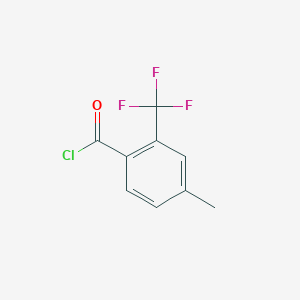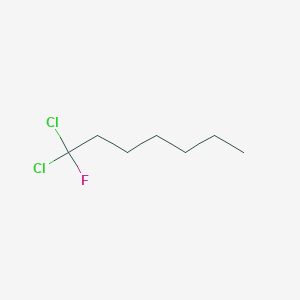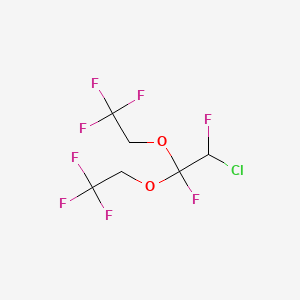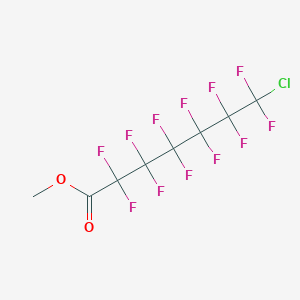
4-methyl-2-(trifluoromethyl)benzoyl Chloride
Descripción general
Descripción
4-Methyl-2-(trifluoromethyl)benzoyl Chloride is an organic compound. It is a derivative of benzoyl chloride where one of the hydrogen atoms in the benzene ring is replaced by a trifluoromethyl group (-CF3) and a methyl group (-CH3) is attached to the benzene ring . It is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a trifluoromethyl group (-CF3), a methyl group (-CH3), and a benzoyl chloride group (-COCl) attached to it . The trifluoromethyl group is a strong electron-withdrawing group, which can significantly affect the reactivity of the molecule.Chemical Reactions Analysis
This compound can undergo various reactions typical for benzoyl chlorides. For example, it can participate in nucleophilic acyl substitution reactions, where the chloride ion is replaced by a nucleophile . It can also react with water, liberMecanismo De Acción
Target of Action
It’s known that benzoyl chloride compounds often react with nucleophiles, such as amines or alcohols, in organic synthesis .
Mode of Action
4-Methyl-2-(trifluoromethyl)benzoyl chloride, like other acyl chlorides, is highly reactive. It can undergo nucleophilic acyl substitution reactions with various nucleophiles . The chlorine atom is a good leaving group, which makes the carbonyl carbon of the compound highly electrophilic. When a nucleophile attacks this carbon, it forms a tetrahedral intermediate, which then collapses, releasing a chloride ion and forming a new bond with the nucleophile .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use, including the presence of suitable nucleophiles and the specific conditions of the reaction . Given its reactivity, it could potentially react with various biomolecules, leading to a range of possible effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to hydrolysis, as water is a strong nucleophile and can react with the compound to release hydrogen chloride gas . Additionally, the compound should be kept away from open flames and hot surfaces due to its combustibility .
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of 4-Methyl-2-(trifluoromethyl)benzoyl Chloride are not well-documented in the literature. It is known that benzoyl chloride derivatives, such as this compound, can participate in various biochemical reactions. They can act as acylating agents, transferring their acyl group to various biomolecules. This can affect the function of enzymes, proteins, and other biomolecules, altering their activity and interactions .
Molecular Mechanism
As a benzoyl chloride derivative, it may act as an acylating agent, binding to biomolecules and potentially inhibiting or activating enzymes
Metabolic Pathways
As a benzoyl chloride derivative, it may be metabolized through pathways involving acylation and deacylation reactions .
Propiedades
IUPAC Name |
4-methyl-2-(trifluoromethyl)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-2-3-6(8(10)14)7(4-5)9(11,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKAVYJCEPBETE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501257099 | |
| Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261952-10-7 | |
| Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261952-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(trifluoromethyl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501257099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-Chlorophenyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine](/img/structure/B3041092.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2,6-difluoro-3-nitrobenzamide](/img/structure/B3041095.png)
![2,6-difluoro-3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3041096.png)
![2,6-difluoro-3-nitro-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}phenyl)benzamide](/img/structure/B3041097.png)
![2,6-difluoro-3-nitro-N-[4-(1,2,3-thiadiazol-4-yl)phenyl]benzamide](/img/structure/B3041099.png)
![5,6-Bis(trifluoromethyl)bicyclo[2,2,1]hept-2-ene](/img/structure/B3041101.png)
![2-[1-(4-Isobutylphenyl)ethyl]-5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3041104.png)
![N-(4-chloro-3-nitrophenyl)-4-[3-(trifluoromethyl)pyridin-2-yl]tetrahydropyrazine-1(2H)-carboxamide](/img/structure/B3041106.png)
![5-Oxo-1-[2-(thiophen-2-yl)ethyl]pyrrolidine-3-carboxylic acid](/img/structure/B3041108.png)





